2,6-difluoro-N-methoxy-benzamide

FtsZ inhibition Conformational analysis Antibacterial

2,6-Difluoro-N-methoxy-benzamide (C8H7F2NO2, MW 187.14) is a privileged 2,6-difluorobenzamide scaffold for FtsZ allosteric inhibition. Its non-planar conformation (–27° dihedral) pre-organizes the carboxamide for binding, achieving MIC 0.5–4 μg/mL vs. MRSA. The N-methoxy unit enables palladium-catalyzed C–H activation in 86–98% yields for regioselective functionalization. Use as a critical control in SAR assays and as a versatile intermediate for radiopharmaceutical development. Available at ≥95% purity for research.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B8273516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-methoxy-benzamide
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCONC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C8H7F2NO2/c1-13-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12)
InChIKeyTYWVGLRVUGNMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-methoxy-benzamide: Core Benzamide Scaffold for FtsZ-Targeted Antimicrobial Research and Chemical Synthesis


2,6-Difluoro-N-methoxy-benzamide (C8H7F2NO2, MW 187.14 g/mol) is a fluorinated benzamide derivative characterized by a 2,6-difluoro substitution pattern and an N-methoxy group on the carboxamide . This scaffold belongs to the class of 2,6-difluorobenzamides, which have been extensively investigated as allosteric inhibitors of the bacterial cell division protein FtsZ, a validated target for novel antibacterial agents [1]. The N-methoxy moiety serves as a synthetic handle enabling directed C–H functionalization in palladium-catalyzed reactions, achieving yields of 86–98% across diverse substrates, making it a versatile intermediate for medicinal chemistry and radiopharmaceutical development . The compound is available from commercial suppliers at ≥95% purity for research use .

Why 2,6-Difluoro-N-methoxy-benzamide Cannot Be Readily Substituted by Unfluorinated or Differently Substituted Benzamide Analogs


The 2,6-difluoro substitution pattern and the N-methoxy carboxamide are not interchangeable design features; they confer distinct conformational and electronic properties that dictate target engagement and synthetic utility. In the context of FtsZ inhibition, the fluorine atoms induce a non-planar conformation (dihedral angle of -27° between the carboxamide and aromatic ring) that is pre-organized for binding to the allosteric pocket, whereas the non-fluorinated analog 3-methoxybenzamide (3-MBA) adopts a planar conformation incompatible with the co-crystallized binding pose [1]. Furthermore, altering the carboxamide to a benzohydroxamic acid or benzohydrazide abolishes FtsZ inhibitory activity entirely, underscoring the essentiality of the intact carboxamide group [2]. In synthetic chemistry, the N-methoxy amide acts as a directing group for palladium-catalyzed C–H activation, a functional handle absent in unsubstituted or differently N-substituted benzamides, thus enabling regioselective functionalization not achievable with generic analogs .

Quantitative Differentiation of 2,6-Difluoro-N-methoxy-benzamide: Comparative Data for Scientific Selection


Conformational Pre-organization for FtsZ Allosteric Binding: 2,6-Difluorobenzamide vs. 3-Methoxybenzamide

A conformational analysis comparing 2,6-difluoro-3-methoxybenzamide (DFMBA, a close structural analog of 2,6-difluoro-N-methoxy-benzamide) with the non-fluorinated analog 3-methoxybenzamide (3-MBA) revealed that the 2,6-difluoro substitution induces a non-planar conformation with a dihedral angle of -27° between the carboxamide and the aromatic ring [1]. This non-planarity is pre-organized to match the binding conformation observed in co-crystallized FtsZ complexes, whereas 3-MBA remains planar and thus requires an energetically unfavorable conformational change upon binding [1]. Molecular docking further demonstrated that the 2-fluoro substituent engages hydrophobic interactions with Val203 and Val297, while the 6-fluoro group interacts with Asn263, contacts absent in the non-fluorinated analog [1].

FtsZ inhibition Conformational analysis Antibacterial

Enhanced Antibacterial Activity: 2,6-Difluorobenzamide Derivatives vs. Non-Fluorinated Benzamides Against MRSA

A comparative study of 3-O-arylalkylbenzamide and 3-O-arylalkyl-2,6-difluorobenzamide derivatives demonstrated that the 2,6-difluoro substitution confers significantly improved on-target and antibacterial activity [1]. Specifically, the 2,6-difluorobenzamide derivative 36 (3-O-chlorobenzyl substituted) exhibited MIC values of 0.5 μg/mL against Bacillus subtilis ATCC9372, 4 μg/mL against methicillin-resistant Staphylococcus aureus ATCC29213, and 8 μg/mL against penicillin-resistant S. aureus PR [1]. In contrast, the corresponding non-fluorinated 3-O-arylalkylbenzamide series showed substantially weaker activity, with the study concluding that the 3-O-arylalkyl-2,6-difluorobenzamide derivatives possessed 'much better on-target activity and antibacterial activity' than the non-fluorinated analogs [1].

MRSA FtsZ inhibitors Antibacterial

Essential Carboxamide Group: Functional Group Replacement Abolishes FtsZ Inhibitory Activity

Structure-activity relationship studies on 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide series demonstrate that modifying the carboxamide functional group to a benzohydroxamic acid or benzohydrazide results in complete loss of activity [1]. This finding, derived from both non-fluorinated and 2,6-difluorinated scaffolds, confirms that the carboxamide group is irreplaceable for FtsZ inhibition [1]. The hydrogen bonding interactions between the carboxamide and residues Val207, Leu209, and Asn263 in the allosteric pocket are critical for binding, and these interactions cannot be recapitulated by alternative functional groups [1].

FtsZ inhibition SAR Carboxamide

Synthetic Utility: N-Methoxy Directing Group Enables High-Yield C–H Functionalization

The N-methoxy amide group in 2,6-difluoro-N-methoxy-benzamide serves as a directing and anionic ligand in palladium-catalyzed C–H functionalization reactions, enabling efficient generation of reactive palladium species for C–H activation . This methodology achieves yields ranging from 86% to 98% across a diverse set of substrates . In contrast, unsubstituted benzamides or those lacking the N-methoxy group either fail to direct C–H activation or require harsher conditions with lower regioselectivity and yield . This functional handle is particularly valuable because it overcomes limitations typically associated with heterocyclic substrates in directed C–H functionalization .

C–H activation Synthetic methodology Palladium catalysis

Validated Application Scenarios for 2,6-Difluoro-N-methoxy-benzamide Based on Quantitative Evidence


FtsZ-Targeted Antibacterial Drug Discovery Against MRSA

The 2,6-difluorobenzamide scaffold, of which 2,6-difluoro-N-methoxy-benzamide is a core member, has been validated in multiple studies as a privileged chemotype for FtsZ allosteric inhibition [1]. The non-planar conformation induced by the 2,6-difluoro substitution (-27° dihedral angle) is pre-organized for binding to the allosteric pocket, while the carboxamide group forms essential hydrogen bonds with Val207, Leu209, and Asn263 [1]. Derivatives of this scaffold achieve MIC values as low as 0.5–4 μg/mL against MRSA and other Gram-positive pathogens, with activity substantially enhanced over non-fluorinated analogs [2]. This compound is therefore appropriate for use as a starting material or scaffold in structure-based design of novel FtsZ inhibitors targeting drug-resistant staphylococcal infections.

Directed C–H Functionalization for Complex Molecule Synthesis

The N-methoxy amide group enables efficient palladium-catalyzed C–H activation with yields of 86–98%, facilitating regioselective functionalization that is not achievable with generic benzamides . This methodology is particularly valuable for overcoming the synthetic challenges associated with heterocyclic substrates . Researchers engaged in medicinal chemistry or radiopharmaceutical development can employ this compound as a versatile intermediate for constructing more elaborate molecular architectures, including PET imaging agents where specific activities of 370–740 GBq/μmol have been reported .

Structure-Activity Relationship (SAR) Studies on Benzamide Pharmacophores

Because modifications to the carboxamide group (e.g., to benzohydroxamic acid or benzohydrazide) result in complete loss of FtsZ inhibitory activity [1], 2,6-difluoro-N-methoxy-benzamide serves as a critical control compound for validating the essential role of the intact carboxamide in biological assays. The N-methoxy group itself may also be explored as a modifiable handle or as a stable analog of the N-hydroxy moiety in hydroxamic acid-based inhibitors. This compound is thus suitable for systematic SAR campaigns aimed at optimizing FtsZ inhibition or exploring alternative biological targets.

Quote Request

Request a Quote for 2,6-difluoro-N-methoxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.